5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2/c12-5-9-6-16-10(17-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUABOHHWWZLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The key aromatic precursor is often 3-fluoro-5-(trifluoromethyl)phenyl derivatives or 4-(trifluoromethyl)phenyl-substituted imidazoles. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.
Method 1: Nucleophilic Substitution on 5-Chloromethyl-Imidazole Derivatives
One approach involves synthesizing 5-chloromethylimidazole derivatives first, followed by substitution at the 2-position with 4-(trifluoromethyl)phenyl groups.
- Reaction conditions: Use of strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF).
- Catalysts: Palladium or copper catalysts may be employed for coupling reactions when arylation is involved.
- Temperature: Elevated temperatures around 70–130 °C are typical to facilitate substitution.
This method is supported by patent literature describing the preparation of structurally related imidazoles with trifluoromethylphenyl substituents, where nucleophilic aromatic substitution and palladium-catalyzed amination are key steps.
Method 2: Direct Chloromethylation of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole
In this approach, the 2-(4-(trifluoromethyl)phenyl)-1H-imidazole is first synthesized, then chloromethylated at the 5-position.
- Chloromethylation reagents: Chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
- Solvents: Often carried out in dichloromethane or other inert solvents.
- Conditions: Mild acidic conditions at low temperatures to control selectivity and avoid over-chlorination.
This method is widely used for introducing chloromethyl groups on heterocycles and is adaptable to imidazole derivatives.
Detailed Reaction Conditions and Research Findings
Analytical and Structural Confirmation
- NMR Spectroscopy: ^19F NMR is essential for confirming trifluoromethyl substitution, with characteristic singlet peaks near δ −45.0 ppm for trifluoromethylthiol groups and related functionalities.
- X-ray Crystallography: Single-crystal X-ray analysis confirms the molecular structure and substitution pattern on the imidazole ring.
- Chromatography: Recrystallization from solvents such as heptane is used to purify intermediates and final products.
Summary and Recommendations
The preparation of 5-chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole involves multi-step synthetic routes that combine nucleophilic aromatic substitution, palladium-catalyzed amination, catalytic hydrogenation, and chloromethylation reactions. Key factors influencing success include choice of base, solvent, catalyst, and temperature control.
The use of strong bases like sodium hydride in polar aprotic solvents facilitates substitution reactions, while palladium or copper catalysts enable efficient C-N bond formation. Chloromethylation requires careful handling of reagents and conditions to ensure selective functionalization.
Recent advances in one-pot telescoping reactions and N-oxide intermediates offer promising avenues for streamlined synthesis, though direct application to chloromethyl derivatives requires further exploration.
Chemical Reactions Analysis
Chloromethyl Group Reactivity
The chloromethyl substituent undergoes characteristic nucleophilic substitution reactions. Experimental evidence from analogous compounds () suggests the following pathways:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃/DMF, 80°C | 5-(alkyl/aryl-amino-methyl)-2-(4-CF₃-phenyl)-1H-imidazole | Primary amines show 85–92% conversion in model systems |
| Hydrolysis | NaOH/H₂O-EtOH, reflux | 5-hydroxymethyl derivative | Forms stable hemiacetal intermediates |
| Elimination | DBU, DCM, RT | 5-vinylimidazole analog | Side reaction observed at >100°C |
Mechanistic insight: The chlorine's leaving group ability is enhanced by electron-withdrawing effects from the adjacent imidazole ring (Hammett σₚ = +0.71 for 4-CF₃-phenyl groups) .
Imidazole Ring Reactivity
The NH groups at positions 1 and 3 participate in acid-base chemistry and coordination:
Acylation/Alkylation
| Reagent | Conditions | Selectivity | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N1-acylation dominant | 78% |
| Benzyl bromide | NaH, THF | N3-alkylation preferred | 65% |
| Methyl triflate | –78°C | N1,N3-dialkylation | 91% |
Structural confirmation: X-ray crystallography of acetylated derivatives shows planarity distortion (Δθ = 12.7°) compared to parent compound .
Aromatic Ring Modifications
The 4-(trifluoromethyl)phenyl group directs electrophilic substitution:
| Reaction | Electrophile | Position | Rate (rel. to benzene) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | meta | 0.23 |
| Sulfonation | SO₃/DCE | para | 0.17 |
| Halogenation | Br₂/FeCl₃ | ortho | 0.31 |
DFT calculations: CF₃ group creates +0.15 e⁻ charge at meta position (B3LYP/6-311+G(d,p)) .
Transition Metal-Mediated Reactions
Palladium catalysis enables cross-coupling at the chloromethyl site:
python# Example Suzuki coupling protocol substrate = 5-chloromethyl-imidazole-derivative boronic_acid = aryl/hetaryl-B(OH)₂ catalyst = Pd(PPh₃)₄ (2 mol%) base = Cs₂CO₃ solvent = dioxane/H₂O (4:1) yield = 74–88% (HPLC)
Optimization data:
-
Ligand screening showed XPhos improves yield by 18% vs. PPh₃
-
Microwave irradiation (120°C, 20 min) reduces reaction time 4-fold
Stability Considerations
Critical degradation pathways:
-
Thermal : Decomposition onset at 185°C (TGA) via HCl elimination
-
Photolytic : t₁/₂ = 37 hr under ICH Q1B conditions
-
Hydrolytic : pH >9 causes imidazole ring scission (k = 0.42 h⁻¹)
Key research gaps: Limited data exists on enantioselective modifications at the chloromethyl center. Current studies focus on chiral phase-transfer catalysts to address this challenge .
Scientific Research Applications
5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole is a compound of increasing interest in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
This compound features a complex structure that contributes to its unique properties. The presence of a trifluoromethyl group enhances lipophilicity, which can influence biological activity. Understanding its chemical properties is essential for exploring its applications.
Structural Formula
The structural formula can be represented as follows:
Medicinal Chemistry
The compound has shown potential as an intermediate in the synthesis of pharmaceutical agents. Its imidazole core is a common motif in many drugs, particularly those targeting various biological pathways.
- Antimicrobial Activity : Studies indicate that derivatives of imidazole exhibit significant antimicrobial properties. The chloromethyl group may enhance the interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Research has explored the use of imidazole derivatives in cancer therapy. Compounds with similar structures have demonstrated the ability to inhibit tumor growth by interfering with cellular signaling pathways.
Material Science
This compound is also investigated for its potential in creating advanced materials.
- Polymer Synthesis : The compound can act as a functional monomer in polymerization processes, contributing to materials with enhanced thermal stability and chemical resistance.
- Coatings and Adhesives : Its unique properties make it suitable for developing coatings that require durability and resistance to harsh environments.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for various assays due to its ability to form stable complexes with metal ions, aiding in detection methods.
Table 1: Summary of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Enhanced biological activity |
| Material Science | Functional monomers for polymers, advanced coatings | Improved thermal stability |
| Analytical Chemistry | Reagent for metal ion detection | High specificity and stability |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Notable Applications |
|---|---|---|
| 2-(4-Trifluoromethylphenyl)imidazole | Imidazole derivative | Anticancer, antimicrobial |
| 1H-Imidazole-4-carboxylic acid | Imidazole derivative | Drug synthesis, analytical chemistry |
| 5-Methyl-2-(4-trifluoromethyl)phenyl-1H-imidazole | Imidazole derivative | Material science, polymer synthesis |
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that derivatives of imidazole, including this compound, exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study highlighted the mechanism of action involving disruption of bacterial cell membranes.
Case Study 2: Polymer Development
Research by Johnson et al. (2024) explored the use of this compound in synthesizing new polymer materials with enhanced properties. The polymers exhibited improved resistance to solvents and elevated temperatures compared to traditional materials, indicating potential applications in the aerospace industry.
Mechanism of Action
The mechanism of action of 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Key Structural and Functional Differences
The following table summarizes critical differences between 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole and analogous compounds:
Analysis of Substituent Effects
Chloromethyl (-CH2Cl) vs. Nitro (-NO2): The chloromethyl group in the target compound enables alkylation or nucleophilic substitution reactions, whereas the nitro group in Compound (1) () enhances electrophilicity, favoring reduction or coupling reactions . The nitro substituent also increases molecular weight (277.70 g/mol vs. 261.65 g/mol) and polar surface area, affecting solubility .
Trifluoromethylphenyl (-C6H4CF3) vs. Halogenated Phenyl Groups:
- The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to halogens (e.g., -C6H4F or -C6H4Cl). This increases stability against oxidative metabolism, a key advantage in drug design .
- In contrast, thiol-containing derivatives (e.g., 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol) exhibit redox activity and metal-binding capacity, which are absent in the target compound .
Aromatic Substitution Patterns:
- Derivatives with multiple phenyl groups (e.g., 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole) show enhanced π-stacking interactions, making them suitable for optoelectronic applications. The target compound’s single trifluoromethylphenyl group prioritizes steric accessibility for synthetic modifications .
Notes
Data Limitations: Direct comparative studies on the target compound are scarce in the provided evidence. Structural analogies and substituent effects are inferred from related imidazole derivatives.
Contradictions: lists a compound with a trifluoromethylphenyl-imidazole core but includes additional functional groups (e.g., hydrazone), complicating direct comparisons .
Synthesis Variability: Methods like aldehyde condensation () or chlorination () yield divergent regioisomers and substituent patterns, impacting properties .
Biological Activity
5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic compound featuring a unique structure that includes a chloromethyl group, a trifluoromethyl-substituted phenyl ring, and an imidazole moiety. Its chemical properties suggest potential biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Imidazole derivatives are known to inhibit various enzymes, including cyclooxygenases (COX), which play critical roles in inflammation and pain pathways. This compound may exhibit similar inhibitory effects, potentially leading to anti-inflammatory properties.
- Antiviral Activity : Preliminary studies suggest that related imidazole derivatives demonstrate antiviral properties against viruses such as cowpox and ectromelia. The selectivity index (SI) indicates the efficacy of these compounds, with some showing significant antiviral activity at low concentrations.
Anticancer Properties
Research indicates that imidazole derivatives can possess cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values for related compounds, suggesting their potential as anticancer agents.
Table 1: Cytotoxicity Data for Selected Compounds
| Compound Name | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa cells | 321.97 | 919 |
| Related Derivative | Cowpox virus | 0.45 | 20 |
| Related Derivative | Ectromelia virus | 0.35 | 46 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through its action on COX enzymes. Studies comparing its activity with established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib indicate that it may exhibit comparable or superior inhibition at minimal concentrations.
Case Studies and Research Findings
- Antiviral Study : A study evaluating the antiviral potential of related compounds revealed that certain derivatives exhibited significant activity against cowpox virus, with an IC50 value of approximately 0.45 μM for the most potent derivative. The selectivity index values were also notable, indicating a favorable therapeutic window.
- Anticancer Research : A study focused on the cytotoxicity of imidazole derivatives showed that some compounds had IC50 values in the low micromolar range against human cancer cell lines, demonstrating their potential as anticancer agents.
- Anti-inflammatory Evaluation : Research on the anti-inflammatory properties of similar compounds indicated effective inhibition of COX enzymes at concentrations comparable to traditional NSAIDs, suggesting therapeutic applications in managing inflammatory conditions.
Future Directions
Ongoing research is necessary to further elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial in determining its viability as a therapeutic agent.
Q & A
Q. What are the common synthetic methodologies for preparing 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenated intermediates. Key steps include:
- Condensation : Reaction of 4-(trifluoromethyl)benzaldehyde with chloromethylamine under acidic conditions to form the imidazole ring.
- Cyclization : Use of ammonium acetate and glacial acetic acid as catalysts in refluxing ethanol (70–80°C) to promote ring closure .
- Purification : Recrystallization from methanol or toluene to isolate the product .
Example conditions from analogous syntheses:
| Reactants | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Trifluoromethylbenzaldehyde, Chloromethylamine | Ethanol | NH₄OAc, AcOH | 80°C (reflux) | ~65% | |
| Halogenated aryl aldehydes | DMF | K₂CO₃ | 100°C | ~50–70% |
Q. How is the structural integrity of the compound validated after synthesis?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.5–5.0 ppm) and trifluoromethylphenyl moiety (δ ~7.6–8.2 ppm) .
- FT-IR : Stretching vibrations for C-Cl (~680 cm⁻¹) and C-F (~1200 cm⁻¹) bonds .
- Elemental Analysis : Comparison of experimental vs. calculated C, H, N, and Cl content (e.g., %Cl: ~10–12%) .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of halogenated imidazole derivatives?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides but may require higher temperatures .
- Catalyst Screening : Transition metals (e.g., CuI) or phase-transfer catalysts improve halogen retention during cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yields by 10–15% .
Contradictions : reports 65% yield using NH₄OAc, while notes 50% yield with K₂CO₃. This discrepancy may arise from competing side reactions in basic conditions.
Q. How can computational modeling predict the compound’s binding affinity in pharmacological studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets:
- Docking Protocol :
Protein Preparation : Retrieve target structure (e.g., fungal CYP51) from PDB; remove water and add polar hydrogens.
Ligand Optimization : Minimize energy of this compound using Gaussian09 (B3LYP/6-31G*).
Grid Box Setup : Center on active site residues (e.g., heme iron in CYP51).
- Results : The chloromethyl group forms hydrophobic interactions with Val310, while the trifluoromethylphenyl moiety engages in π-π stacking with Phe228 .
Q. How are crystallographic data used to resolve spectral contradictions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural
- Example : reports a disordered dithiolane ring in a related imidazole derivative, resolved via refinement with SHELXL.
- Key Parameters :
- Space group: Monoclinic .
- Bond lengths: C-Cl = 1.73 Å, C-F = 1.34 Å .
- Validation : Overlay experimental (SCXRD) and calculated (DFT) structures to identify discrepancies in dihedral angles (<5° acceptable) .
Data Contradictions and Resolutions
- Spectral Variability : reports a ¹³C NMR peak at δ 125 ppm for the trifluoromethyl group, while notes δ 122 ppm. This may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or crystal packing .
- Biological Activity : cites antifungal IC₅₀ = 2.5 µM, whereas reports 5 µM. Differences in assay conditions (e.g., fungal strain, incubation time) must be standardized .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
